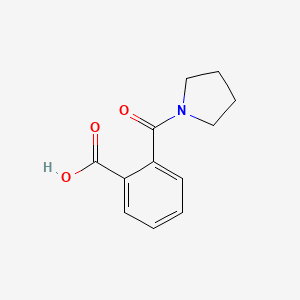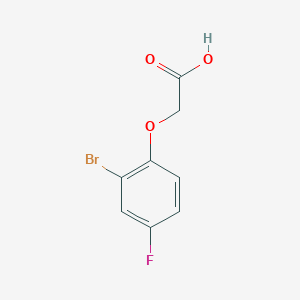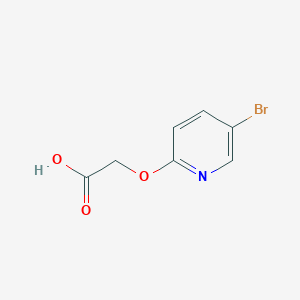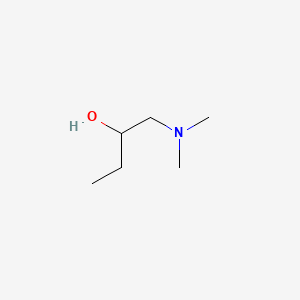
1-(dimethylamino)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-(dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. Another method involves the hydrogenation of 2-amino-2-methyl-1-propanol in the presence of formaldehyde and a catalyst like Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butanone or 2-butanal.
Reduction: Formation of 2-butanol.
Substitution: Formation of 2-chlorobutane or 2-bromobutane.
科学的研究の応用
1-(dimethylamino)butan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Contains a similar dimethylamino group but has a shorter carbon chain.
2-(Dimethylamino)-2-phenyl-1-butanol: Contains a phenyl group in addition to the dimethylamino and hydroxyl groups.
Uniqueness
1-(dimethylamino)butan-2-ol is unique due to its specific combination of a secondary alcohol and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
3760-96-1 |
|---|---|
分子式 |
C6H15NO |
分子量 |
117.19 g/mol |
IUPAC名 |
1-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3 |
InChIキー |
ZABFSYBSTIHNAE-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)O |
正規SMILES |
CCC(CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


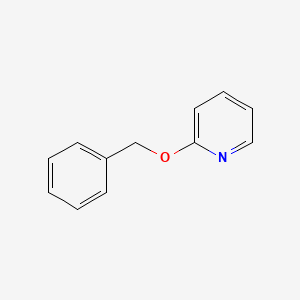
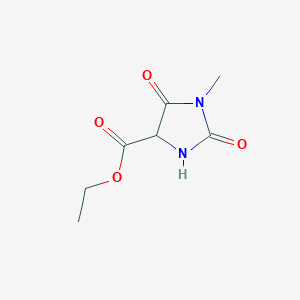
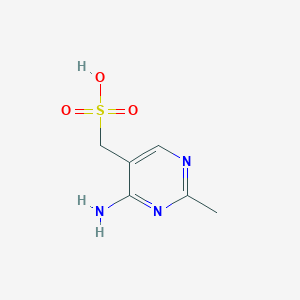
![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)

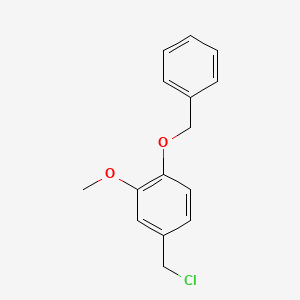
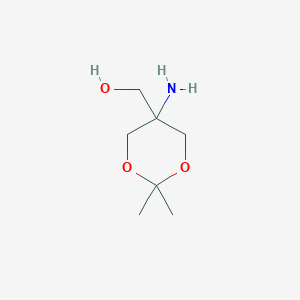
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
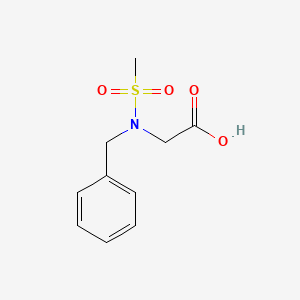
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)
